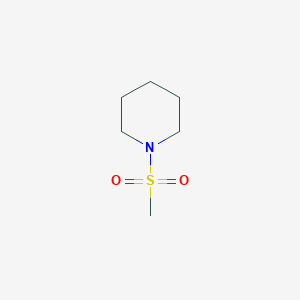

1-Methanesulfonylpiperidine

概要

説明

1-Methanesulfonylpiperidine is an organic compound with the molecular formula C₆H₁₃NO₂S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methanesulfonyl group attached to the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methanesulfonylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 1-Methanesulfonylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

Chemical Properties and Structure

1-Methanesulfonylpiperidine has the molecular formula and a molecular weight of approximately 178.26 g/mol. The compound features a piperidine ring substituted with a methanesulfonyl group, which enhances its reactivity and potential biological activity.

Scientific Research Applications

1. Medicinal Chemistry

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of drugs targeting specific diseases.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this base have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Studies have demonstrated that certain derivatives possess selective toxicity towards cancer cells. For example, one derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, suggesting potent anticancer activity .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

2. Biological Research

The compound's unique structure makes it suitable for studying biological pathways and interactions.

- Case Study on Neurotransmission : A study involving the administration of this compound derivatives showed alterations in neurotransmitter levels in animal models, indicating its potential role in modulating synaptic transmission .

- Toxicity Studies : Toxicological assessments revealed that derivatives did not exhibit acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7a | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Escherichia coli |

Table 2: Anticancer Activity

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of piperidine derivatives were synthesized from this compound, revealing enhanced antimicrobial activity compared to non-sulfonamide counterparts. This study emphasized the importance of the methanesulfonyl group in improving efficacy against bacterial strains .

Case Study 2: Anticancer Mechanism

Research highlighted that the mechanism of action for certain derivatives involved apoptosis induction in cancer cells, with increased caspase activity observed in treated samples. This finding suggests potential therapeutic applications in oncology .

作用機序

The mechanism of action of 1-methanesulfonylpiperidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Piperidine: A basic six-membered heterocyclic amine with similar structural features but lacking the methanesulfonyl group.

Piperidine Derivatives: Compounds such as 4-isocyanato-1-methanesulfonylpiperidine and other substituted piperidines share structural similarities but differ in functional groups and properties

Uniqueness: 1-Methanesulfonylpiperidine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .

生物活性

1-Methanesulfonylpiperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methanesulfonyl group, which contributes to its unique biological profile. The sulfonamide functional group is known for its role in various pharmacological activities, particularly as an antibacterial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of key enzymes involved in cellular processes:

- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, this compound can inhibit dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and proliferation, making it effective against certain bacterial infections.

- Targeting Cancer Pathways : Studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. For instance, compounds related to this compound have demonstrated efficacy in inhibiting tumor growth in xenograft models of cancer .

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antibacterial Activity : The compound exhibits significant antibacterial properties through the inhibition of folic acid synthesis, similar to traditional sulfonamides. This mechanism is crucial for developing new antibacterial agents, especially against resistant strains.

- Antitumor Effects : In preclinical studies, this compound has shown promise in reducing tumor growth in various cancer models. For example, it was effective in inhibiting the proliferation of HCC1806 breast carcinoma cells and demonstrated tumor growth inhibition in mouse models at varying dosages .

- Anti-inflammatory Properties : Some studies suggest that this compound may also possess anti-inflammatory effects, although further research is required to elucidate the underlying mechanisms and therapeutic potential.

Table 1: Summary of Biological Activities

Selected Case Studies

- Tumor Growth Inhibition in Xenograft Models :

- Proliferation Assays :

- Comparative Studies with Other Sulfonamides :

特性

IUPAC Name |

1-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWOMLRJNXMLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40960432 | |

| Record name | 1-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-48-8 | |

| Record name | NSC119667 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Methanesulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40960432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。